molecular formula C11H10F2O3 B15380743 Ethyl 3-acetyl-2,6-difluorobenzoate

Ethyl 3-acetyl-2,6-difluorobenzoate

Cat. No.: B15380743
M. Wt: 228.19 g/mol
InChI Key: IKJSJGBPFVRKLI-UHFFFAOYSA-N
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Description

Ethyl 3-acetyl-2,6-difluorobenzoate is a fluorinated benzoate ester characterized by an acetyl group at the 3-position and fluorine atoms at the 2- and 6-positions of the benzene ring. Fluorinated benzoate esters are widely utilized as intermediates in pharmaceuticals, agrochemicals, and materials science due to their enhanced stability and reactivity .

Properties

Molecular Formula

C11H10F2O3

Molecular Weight

228.19 g/mol

IUPAC Name

ethyl 3-acetyl-2,6-difluorobenzoate

InChI

InChI=1S/C11H10F2O3/c1-3-16-11(15)9-8(12)5-4-7(6(2)14)10(9)13/h4-5H,3H2,1-2H3

InChI Key

IKJSJGBPFVRKLI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1F)C(=O)C)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number
Ethyl 4-chloro-2,6-difluorobenzoate 4-Cl, 2,6-F, ethyl ester C₉H₇ClF₂O₂ 220.60 773139-38-1
Ethyl 4-amino-2,6-difluorobenzoate 4-NH₂, 2,6-F, ethyl ester C₉H₉F₂NO₂ 201.17 191469-36-0
Methyl 3-amino-2,6-difluorobenzoate 3-NH₂, 2,6-F, methyl ester C₈H₇F₂NO₂ 187.14 N/A
3-Ethyl-2,6-difluorobenzaldehyde 3-Et, 2,6-F, aldehyde C₉H₈F₂O 170.16 1891253-78-3

Substituent Impact:

  • Electron-Withdrawing Groups (EWGs): The acetyl group in this compound (a strong EWG) likely increases electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic acyl substitution compared to analogs with weaker EWGs like chloro (e.g., Ethyl 4-chloro-2,6-difluorobenzoate) .
  • Electron-Donating Groups (EDGs): The amino group in Ethyl 4-amino-2,6-difluorobenzoate (an EDG) reduces electrophilicity, making it less reactive toward nucleophiles but more suitable for coupling reactions in drug synthesis .
  • Steric Effects: Ethyl esters (e.g., Ethyl 4-chloro-2,6-difluorobenzoate) exhibit higher lipophilicity than methyl esters (e.g., Methyl 3-amino-2,6-difluorobenzoate), influencing solubility and bioavailability .

Physicochemical Properties

  • Thermal Stability: Fluorine atoms at the 2- and 6-positions enhance thermal stability across all analogs due to strong C-F bonds .
  • Solubility: Ethyl esters generally exhibit lower water solubility than methyl esters but better solubility in organic solvents. For example, Ethyl 4-chloro-2,6-difluorobenzoate (MW 220.60) is preferred in pesticide formulations requiring lipid membrane penetration .
  • Reactivity: The aldehyde group in 3-Ethyl-2,6-difluorobenzaldehyde enables participation in condensation reactions (e.g., forming Schiff bases), distinguishing it from ester-based analogs .

Research Findings and Trends

  • Synthetic Routes: Ethyl 4-chloro-2,6-difluorobenzoate is synthesized via nucleophilic aromatic substitution, while amino derivatives (e.g., Ethyl 4-amino-2,6-difluorobenzoate) require catalytic hydrogenation .
  • Biological Activity: Amino-substituted analogs show higher bioavailability in pharmacokinetic studies compared to chloro derivatives .
  • Regulatory Aspects: Chlorinated analogs face stricter environmental regulations due to persistence, whereas acetylated derivatives may offer greener alternatives .

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